molecular formula C12H14N6O6S B12693070 Ammonium 2,4-diamino-5-((2-hydroxy-5-nitrophenyl)azo)benzenesulphonate CAS No. 94159-74-7

Ammonium 2,4-diamino-5-((2-hydroxy-5-nitrophenyl)azo)benzenesulphonate

Cat. No.: B12693070
CAS No.: 94159-74-7
M. Wt: 370.34 g/mol
InChI Key: FIUJPXQKUDIKOG-UHFFFAOYSA-N
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Description

Ammonium 2,4-diamino-5-((2-hydroxy-5-nitrophenyl)azo)benzenesulphonate is a complex organic compound known for its vibrant color and applications in various scientific fields. This compound is part of the azo dye family, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. The compound’s unique structure and properties make it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium 2,4-diamino-5-((2-hydroxy-5-nitrophenyl)azo)benzenesulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-nitro-2-aminophenol, which is then coupled with 2,4-diaminobenzenesulfonic acid. The reaction conditions include maintaining a low temperature to stabilize the diazonium salt and using acidic conditions to facilitate the coupling reaction .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity. The final product is typically isolated through filtration, followed by drying and purification steps .

Chemical Reactions Analysis

Types of Reactions

Ammonium 2,4-diamino-5-((2-hydroxy-5-nitrophenyl)azo)benzenesulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of aromatic amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride and conditions such as elevated temperatures.

Major Products

    Oxidation: Products vary based on the oxidizing agent but can include quinones and other oxidized aromatic compounds.

    Reduction: The major products are aromatic amines, such as 2,4-diaminobenzenesulfonic acid and 4-nitro-2-aminophenol.

    Substitution: Products depend on the substituent introduced, such as halogenated or alkylated derivatives.

Scientific Research Applications

Ammonium 2,4-diamino-5-((2-hydroxy-5-nitrophenyl)azo)benzenesulphonate has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The azo bond can undergo cleavage under specific conditions, leading to the formation of aromatic amines. These amines can interact with biological molecules, potentially affecting cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and conditions .

Comparison with Similar Compounds

Similar Compounds

    Sodium 2,4-diamino-5-((2-hydroxy-5-nitrophenyl)azo)benzenesulphonate: Similar in structure but with sodium instead of ammonium.

    Potassium 2,4-diamino-5-((2-hydroxy-5-nitrophenyl)azo)benzenesulphonate: Similar but with potassium as the counterion.

Uniqueness

Ammonium 2,4-diamino-5-((2-hydroxy-5-nitrophenyl)azo)benzenesulphonate is unique due to its specific counterion (ammonium), which can influence its solubility, reactivity, and interactions in various applications. The presence of the ammonium ion can also affect the compound’s behavior in biological systems, making it distinct from its sodium and potassium counterparts .

Properties

CAS No.

94159-74-7

Molecular Formula

C12H14N6O6S

Molecular Weight

370.34 g/mol

IUPAC Name

azanium;2,4-diamino-5-[(2-hydroxy-5-nitrophenyl)diazenyl]benzenesulfonate

InChI

InChI=1S/C12H11N5O6S.H3N/c13-7-4-8(14)12(24(21,22)23)5-9(7)15-16-10-3-6(17(19)20)1-2-11(10)18;/h1-5,18H,13-14H2,(H,21,22,23);1H3

InChI Key

FIUJPXQKUDIKOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N=NC2=CC(=C(C=C2N)N)S(=O)(=O)[O-])O.[NH4+]

Origin of Product

United States

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